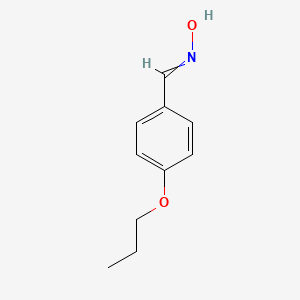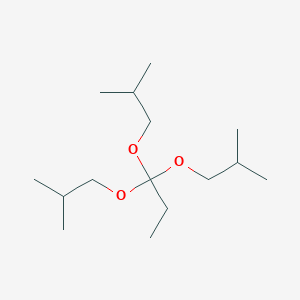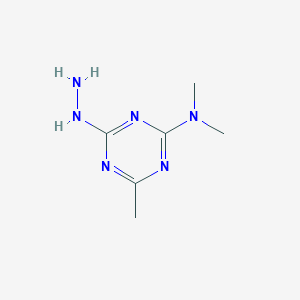![molecular formula C16H15N3O2 B14597015 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- CAS No. 60904-11-2](/img/structure/B14597015.png)
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- is a heterocyclic compound that belongs to the oxadiazine family. This compound is characterized by the presence of an oxadiazine ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. The diphenylmethyl group attached to the amino group provides additional stability and unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a metal hydride and diethyl carbonate as reagents. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indoxacarb: An oxadiazine pesticide with a similar structure but different functional groups.
Other Oxadiazines: Compounds with similar oxadiazine rings but different substituents.
Uniqueness
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- is unique due to its specific diphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60904-11-2 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-benzhydrylimino-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C16H15N3O2/c20-16-18-14(11-21-19-16)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,17,18,19,20) |
InChI Key |
LKHWZIGGLHNGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


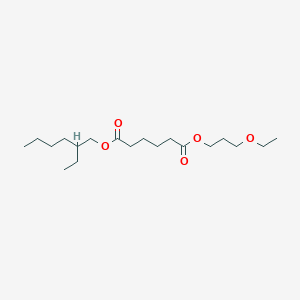
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)
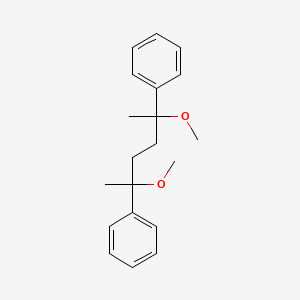

![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)
![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)

